

A Comprehensive Technical Guide to Nicotinonitrile 1-oxide

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Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

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This document provides a detailed overview of **Nicotinonitrile 1-oxide**, a key synthetic intermediate. It covers its chemical structure, physicochemical properties, synthesis protocols, and its role in the pharmaceutical industry.

Chemical Identity and Structure

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is an organic compound featuring a pyridine ring N-oxidized at position 1 and a nitrile group at position 3.^{[1][2][3]} Its chemical structure and identifiers are crucial for its application in further chemical synthesis.

Chemical Identifiers

Identifier	Value
IUPAC Name	1-oxidopyridin-1-ium-3-carbonitrile ^[4]
CAS Number	14906-64-0 ^{[1][2][4]}
Molecular Formula	C ₆ H ₄ N ₂ O ^{[1][2][4][5]}
InChI	InChI=1S/C ₆ H ₄ N ₂ O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H ^{[1][2][4]}
InChIKey	WOOVSQCALYYUDO-UHFFFAOYSA-N ^{[1][2][4]}

| Canonical SMILES | C1=CC(=CN=C1)C#N |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of **Nicotinonitrile 1-oxide**.

Property	Value	Source
Molecular Weight	120.11 g/mol [4] [5]	PubChem, CymitQuimica
Appearance	Colorless solid	General Knowledge
Melting Point	168-171 °C	CN103570617B [6]
Boiling Point	Not available	
Purity	Min. 95%	CymitQuimica [5]
1H NMR	δ 1H NMR (500 MHz, DMSO): 7.53-7.55 (1H, dd, J=6.8, 7.5 Hz, Ar-H), 7.76-7.78 (1H, d, J=8 Hz, Ar-H), 8.42-8.44 (1H, dd, J=0.7, 6.4 Hz, Ar-H), 8.48 (1H, s, Ar-H) ppm	Royal Society of Chemistry [7]
13C NMR	δ 13C NMR (125 MHz, DMSO): 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 ppm	Royal Society of Chemistry [7]
UV/Visible Spectrum	Available	NIST WebBook [1]
GC-MS	Available	PubChem [4]

Synthesis of Nicotinonitrile 1-oxide

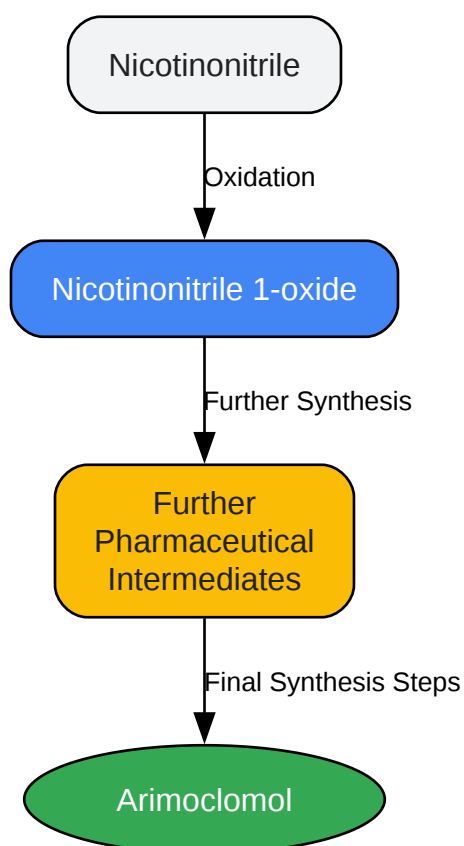
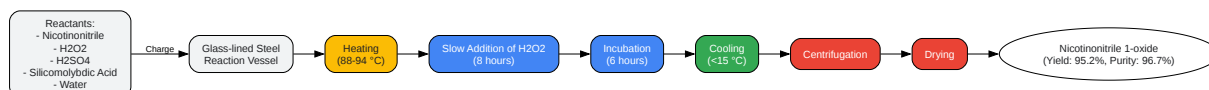
Nicotinonitrile 1-oxide is synthesized via the oxidation of nicotinonitrile.[\[8\]](#) A common and efficient method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is based on a patented industrial preparation method.[\[6\]](#)[\[9\]](#)

Parameter	Details
Reactants	Nicotinonitrile, 30% Hydrogen Peroxide, Deionized Water, Sulfuric Acid, Silicomolybdic Acid (catalyst)
Equipment	2000L Glass-lined steel reaction vessel
Procedure	1. Charge the reactor with 100 kg of deionized water, 7.5 kg of sulfuric acid, and 5 kg of silicomolybdic acid. 2. Add 700 kg of nicotinonitrile. 3. Heat the mixture to 88-94 °C. 4. Slowly and evenly add 780 kg of 30% hydrogen peroxide over 8 hours, maintaining the temperature. 5. After the addition is complete, incubate the mixture for 6 hours. 6. Cool the reaction mixture to below 15 °C. 7. Isolate the product by centrifugation. 8. Dry the product.
Yield	770 kg (95.2%)
Purity	96.7% (by HPLC area normalization)

Logical Workflow for the Synthesis of **Nicotinonitrile 1-oxide**



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